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Cat. No.: B15589212 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the structural and thermodynamic properties of Locked Nucleic Acid

(LNA)-Guanosine modified nucleic acid duplexes with their natural DNA counterparts. The

information is supported by experimental data from Nuclear Magnetic Resonance (NMR)

spectroscopy and other biophysical techniques.

The incorporation of LNA-G nucleotides into DNA duplexes significantly enhances their thermal

stability and induces notable conformational changes. These alterations, primarily driven by the

C3'-endo (N-type) sugar pucker conformation locked in by the 2'-O,4'-C-methylene bridge of

LNA, shift the duplex geometry towards an A-type structure. This guide summarizes key

quantitative data, details common experimental protocols for their analysis, and provides visual

representations of the structural impact and analytical workflow.

Performance Comparison: LNA-G Modified vs.
Natural DNA Duplexes
The introduction of LNA-G modifications leads to a more organized and rigid duplex structure,

which is reflected in its thermodynamic profile and helical parameters.

Thermodynamic Stability
LNA modifications, including LNA-G, are well-documented to increase the melting temperature

(Tm) of duplexes. This enhanced stability is a key feature for many therapeutic and diagnostic

applications.
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Modification
Type

Change in
Melting
Temperature
(ΔTm per
modification)

Change in
Gibbs Free
Energy
(ΔΔG°37 in
kcal/mol per
modification)

Enthalpic
Contribution
(ΔΔH°)

Entropic
Contribution
(ΔΔS°)

Single LNA +2°C to +10°C[1]
Favorable

(negative)

Favorable (more

negative)[2][3]

Less

unfavorable[2][3]

LNA-Guanosine

(+G) in

+G+G/CC

doublet

- -2.0[2] - -

LNA-Cytosine

(+C) in

+C+C/GG

doublet

- -2.3[2] - -

Table 1: Summary of thermodynamic data for LNA-modified duplexes. The enhanced stability is

attributed to a more favorable enthalpic change and a less unfavorable entropic change upon

duplex formation.[2][3]

Structural Parameters
NMR structural studies have revealed significant alterations in the helical geometry of duplexes

containing LNA-G. The locked N-type sugar pucker of the LNA-G nucleotide forces a

conformational shift in the surrounding unmodified residues as well.[4][5]
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Parameter Natural B-DNA
LNA-Modified DNA
Duplex

"All LNA" Duplex

Sugar Pucker
Predominantly S-type

(C2'-endo)

LNA: N-type (C3'-

endo); DNA strand:

Mixed S- and N-type

or predominantly S-

type[1][4]

Exclusively N-type

(C3'-endo)[1]

Helical Form B-form
Intermediate A/B-form

or A-form[4][6]
A-like form[1]

Major Groove Wide Narrower than B-DNA Wide (24-25 Å)[1]

Minor Groove Narrow Wider than B-DNA[6]
Narrower than A-

RNA[1]

Helical Twist ~34-36°
Reduced, average

~32°[4]
Low, ~26°[1]

Helical Rise ~3.4 Å Decreased[4] 2.8-3.0 Å[1]

Base Pairs per Turn ~10.5 ~11.3 14[1]

Helical Pitch ~34 Å - 39 Å[1]

Table 2: Comparison of helical parameters between natural B-DNA, LNA-modified DNA

duplexes, and fully modified "all LNA" duplexes as determined by NMR spectroscopy.

Experimental Protocols
The structural and thermodynamic data presented are primarily derived from a combination of

NMR spectroscopy and UV thermal denaturation studies.

NMR Spectroscopy for Structural Determination
Sample Preparation: Oligonucleotides are synthesized using standard phosphoramidite

chemistry. Samples for NMR are typically prepared in a buffered solution (e.g., phosphate

buffer with NaCl) in D₂O or a H₂O/D₂O mixture.
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1D ¹H NMR: Used for initial assessment of sample purity and folding. The imino proton

region (10-15 ppm) is particularly informative for assessing base pairing.

2D NMR Experiments:

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations

between protons that are close in space (< 5 Å), which is crucial for sequential assignment

and determining internucleotide distances for structure calculation.[7]

TOCSY (Total Correlation Spectroscopy) / COSY (Correlation Spectroscopy): Reveals

through-bond correlations between protons within the same sugar spin system, aiding in

the assignment of sugar protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their

directly attached carbons, useful for resolving spectral overlap.

¹H-³¹P HSQC (Heteronuclear Single Quantum Coherence): Provides information on the

sugar-phosphate backbone conformation.[7]

Structure Calculation: Interproton distance restraints obtained from NOESY spectra and

torsion angle restraints from coupling constants are used in molecular dynamics (MD) or

restrained molecular dynamics (rMD) calculations to generate a family of structures

consistent with the NMR data.[4]

UV Thermal Denaturation
Sample Preparation: Duplex samples are prepared in a buffered solution.

Measurement: The absorbance of the sample at 260 nm is monitored as the temperature is

slowly increased.

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50%

of the duplex is denatured, corresponding to the midpoint of the melting curve.

Thermodynamic parameters (ΔH°, ΔS°, ΔG°) can be derived by analyzing the shape of the

melting curves.

Visualizations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.researchgate.net/publication/7166687_NMR_solution_structures_of_LNA_locked_nucleic_acid_modified_quadruplexes
https://www.researchgate.net/publication/7166687_NMR_solution_structures_of_LNA_locked_nucleic_acid_modified_quadruplexes
https://pubmed.ncbi.nlm.nih.gov/10725100/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams illustrate the structural impact of LNA-G modifications and the general

workflow for NMR structural analysis.

Workflow for NMR Structural Analysis of LNA-Modified Duplexes
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Click to download full resolution via product page

Caption: A generalized workflow for determining the solution structure of LNA-modified

duplexes using NMR spectroscopy.

Structural Impact of LNA-G Modification on a DNA Duplex

LNA-G Modification

Conformational Changes

Duplex Properties

LNA-Guanosine
(2'-O,4'-C-methylene bridge)

Locked C3'-endo
(N-type) Sugar Pucker

Altered Sugar-Phosphate
Backbone Geometry

Shift towards A-form Geometry
(Altered Helical Parameters) Enhanced Base Stacking

Increased Thermal Stability
(Higher Tm)

Click to download full resolution via product page

Caption: Logical relationship diagram illustrating how LNA-G modification leads to enhanced

duplex stability through conformational changes.

In conclusion, the structural analysis by NMR reveals that LNA-G modifications pre-organize

the oligonucleotide strand into a conformation that is favorable for duplex formation, leading to
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significantly increased stability. This is primarily achieved by locking the sugar pucker in an N-

type conformation, which in turn alters the backbone geometry and promotes an A-like helical

structure. These features make LNA-G a powerful tool in the design of oligonucleotides for

therapeutic and diagnostic purposes, where high affinity and stability are paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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